2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Beschreibung
This compound is a 1,2,4-triazole derivative featuring a pyridin-4-yl substituent at position 5, an amino group at position 4, and a sulfanyl-acetamide chain linked to a 4-nitrophenyl group. The 4-nitrophenyl moiety introduces strong electron-withdrawing effects, which may enhance binding interactions in biological systems or alter physicochemical properties such as solubility and stability .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O3S/c16-21-14(10-5-7-17-8-6-10)19-20-15(21)26-9-13(23)18-11-1-3-12(4-2-11)22(24)25/h1-8H,9,16H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBXDDPLNBYGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease. The protein is found in the presynaptic terminal and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites.
Mode of Action
The compound interacts with α-syn, which is an intrinsically disordered protein that forms amyloid aggregates in pathological conditions, leading to neurotoxicity and neurodegeneration. The compound has been shown to prevent the fibrillization process of α-syn, thereby reducing its aggregation.
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons. This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress.
Pharmacokinetics
The compound’s ability to prevent neurodegeneration produced by the neurotoxin mptp suggests that it can cross the blood-brain barrier and reach its target in the brain.
Result of Action
The compound’s action results in the prevention of neurodegeneration in Parkinson’s disease. It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin.
Biologische Aktivität
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is part of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been evaluated for their effectiveness against a range of bacterial and fungal strains.
Antibacterial Activity
In a study evaluating the antibacterial activity of various triazole derivatives, including our compound, it was found that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Enterococcus faecalis | 6.25 |
These results indicate that the compound is effective against common pathogens associated with infections .
Antifungal Activity
The compound has also shown antifungal properties against various fungi such as Candida species. The antifungal activity was measured using similar MIC assays:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 3.125 |
| Aspergillus niger | 12.5 |
These findings suggest that the compound could be a potential candidate for treating fungal infections .
The mechanism by which 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide exerts its biological effects likely involves the inhibition of key enzymes or interference with cellular processes in microbial cells. Triazole derivatives are known to inhibit enzymes like cytochrome P450 in fungi, disrupting their ergosterol synthesis and leading to cell membrane destabilization .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to our compound:
- Antimicrobial Screening : A series of triazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications in the side chains significantly influenced biological efficacy, emphasizing structure-activity relationships (SAR) .
- In Vivo Studies : In vivo evaluations demonstrated that triazole compounds not only have in vitro efficacy but also show promising results in animal models for infections caused by resistant strains .
- Combination Therapy : Recent studies explored the use of triazole derivatives in combination with other antibiotics to enhance efficacy against resistant bacterial strains. This approach has shown synergistic effects, reducing MIC values significantly when used in combination therapy .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Research indicates that compounds containing the triazole ring exhibit significant antifungal activity against various strains of fungi, including those responsible for candidiasis. The mechanism often involves inhibition of fungal cell wall synthesis or interference with ergosterol biosynthesis .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | ≤ 25 µg/mL |
| Compound B | Rhodotorula mucilaginosa | ≤ 25 µg/mL |
| Compound C | Geotrichum | > 50 µg/mL |
Anticancer Potential
The anticancer properties of triazole derivatives have also been extensively studied. Compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies have reported significant growth inhibition percentages against human cancer cell lines such as OVCAR-8 and NCI-H40 .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT-116 | 56.53 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the pyridine and nitrophenyl groups can significantly influence the compound's efficacy and selectivity towards specific biological targets. For example, variations in substituents on the aromatic rings have been shown to enhance binding affinity to target enzymes involved in fungal metabolism or cancer cell proliferation .
Case Studies
- Antifungal Screening : A series of synthesized triazole derivatives were evaluated for their antifungal activity against clinical isolates of Candida. The results indicated that certain modifications led to compounds with MIC values lower than those of standard antifungal agents like fluconazole .
- Anticancer Evaluation : In vitro studies demonstrated that selected triazole derivatives exhibited cytotoxic effects on various cancer cell lines, with some compounds showing enhanced potency compared to existing chemotherapeutics. These findings suggest potential pathways for further development into therapeutic agents for cancer treatment .
Analyse Chemischer Reaktionen
Oxidation Reactions
The sulfanyl (-S-) group is highly susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Reduction Reactions
The nitro (-NO₂) group on the phenyl ring can be selectively reduced to an amine (-NH₂).
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Nitro to Amine | H₂/Pd-C, EtOH, RT, 12 h | -substituted derivative | Catalytic hydrogenation preserves the triazole ring; yields >85%. |
| Triazole Reduction | NaBH₄, THF, 60°C, 3 h | Partially reduced triazole (e.g., 1,2-dihydrotriazole) | Limited selectivity; side products observed via NMR. |
Nucleophilic Substitution
The acetamide group participates in nucleophilic substitutions, particularly at the carbonyl carbon.
Electrophilic Aromatic Substitution
The pyridinyl and nitrophenyl groups direct electrophilic substitution reactions.
Comparative Reactivity Analysis
A comparative study highlights the influence of functional groups on reaction outcomes:
Mechanistic Insights
-
Oxidation Mechanism : The sulfanyl group undergoes a two-electron oxidation via proton abstraction, forming a sulfenic acid intermediate that reacts with H₂O₂ to yield sulfoxide.
-
Reduction Pathway : The nitro group is reduced to an amine through a six-electron transfer process, mediated by Pd-C and hydrogen gas.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and properties are influenced by variations in the triazole ring substituents and the arylacetamide group. Key analogs include:
Key Observations :
- Pyridine Position : Pyridin-4-yl substituents (as in the target compound and OLC-12) are associated with Orco receptor modulation, whereas pyridin-2-yl analogs (e.g., 6c) lack this activity .
- Aryl Group Effects : Electron-withdrawing groups (e.g., nitro in the target compound) enhance biological activity compared to electron-donating groups (e.g., isopropyl in OLC-12) .
- Physicochemical Properties: The 4-phenoxyphenyl analog (XlogP = 3) exhibits moderate lipophilicity, while the nitro group in the target compound may reduce solubility .
Q & A
Q. Q: What is the standard synthetic route for preparing 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide?
A: The compound is synthesized via a multi-step process:
S-Alkylation : React 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with N-(4-nitrophenyl)-α-chloroacetamide in an alkaline medium (e.g., KOH/MeOH) to form the sulfanyl bridge .
Purification : Crystallize the product using ethanol or methanol to isolate the pure acetamide derivative.
Characterization : Confirm structure via ¹H-NMR and ¹³C-NMR, focusing on the sulfanyl (–S–) linkage (δ 3.8–4.2 ppm for –CH₂–S–) and pyridine ring protons (δ 8.5–9.0 ppm) .
Advanced Synthesis Optimization
Q. Q: How can researchers optimize reaction yields during synthesis?
A: Key variables to optimize include:
- Alkylation Conditions : Use excess alkylating agent (1.2–1.5 eq) and maintain pH >10 with KOH to ensure deprotonation of the thiol group .
- Temperature : Room temperature (25°C) minimizes side reactions like over-alkylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require longer reaction times compared to methanol .
- Post-Reaction Workup : Acid precipitation (pH 6–7) followed by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) improves purity .
Basic Pharmacological Evaluation
Q. Q: What experimental models are used to assess anti-exudative activity?
A: The compound’s anti-exudative activity is typically evaluated using:
- Formalin-Induced Edema in Rats : Subcutaneous injection of formalin (0.1 mL, 5%) into rat paws, with compound administration (10–50 mg/kg) 1 hour prior. Edema reduction is measured via plethysmometry at 24-hour intervals .
- Control Groups : Include indomethacin (10 mg/kg) as a positive control and vehicle-treated animals for baseline comparison .
Advanced Pharmacological Data Analysis
Q. Q: How should researchers resolve contradictions in reported anti-exudative activity data?
A: Conflicting results may arise from:
- Dosage Variations : Compare dose-response curves across studies; EC₅₀ values should be normalized to molar concentrations .
- Animal Model Differences : Strain-specific immune responses (e.g., Wistar vs. Sprague-Dawley rats) require cross-validation .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity >95%, as impurities like unreacted thiols can skew activity .
Structural Characterization
Q. Q: What spectroscopic techniques are critical for confirming the compound’s structure?
A: Essential methods include:
- ¹H/¹³C-NMR : Identify the pyridine ring (δ ~150 ppm for C4-pyridinyl), acetamide carbonyl (δ ~170 ppm), and sulfanyl-linked methylene (δ ~35 ppm) .
- FT-IR : Confirm –NH₂ (3300–3500 cm⁻¹) and nitro group (1520 cm⁻¹ for asymmetric stretching) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error .
Structure-Activity Relationship (SAR) Studies
Q. Q: How do structural modifications influence anti-exudative activity?
A: SAR insights include:
- Pyridine vs. Furan Substitution : Pyridin-4-yl enhances activity (EC₅₀: 12 µM) compared to furan-2-yl (EC₅₀: 28 µM) due to improved π-π stacking with inflammatory targets .
- Nitro Group Position : Para-substitution on the phenyl ring (vs. meta) increases bioavailability by reducing metabolic deactivation .
- Sulfanyl Linker : Replacement with sulfonyl (–SO₂–) decreases activity, likely due to reduced membrane permeability .
Handling and Stability
Q. Q: What precautions ensure compound stability during experiments?
A: Critical measures:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
- Light Sensitivity : Protect from UV light using amber glassware to avoid nitro group degradation .
- Solvent Compatibility : Avoid aqueous solutions (pH >8) to prevent hydrolysis of the acetamide bond .
Advanced Methodological Challenges
Q. Q: What are unresolved challenges in studying this compound?
A: Open questions include:
- Target Identification : Use CRISPR-Cas9 screening or affinity proteomics to identify binding partners (e.g., COX-2 or LOX-5) .
- Metabolic Profiling : Perform in vitro microsomal assays (human liver microsomes) to map phase I/II metabolites .
- Crystallographic Data : Pursue X-ray crystallography to resolve 3D conformation, leveraging analogs from related triazole-acetamide structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
